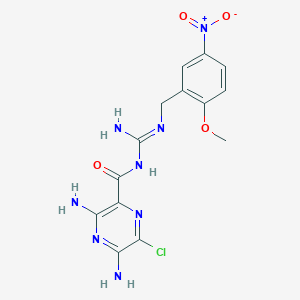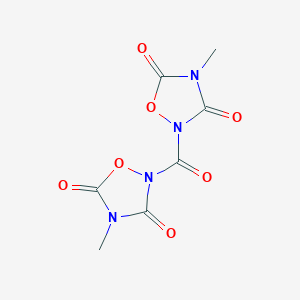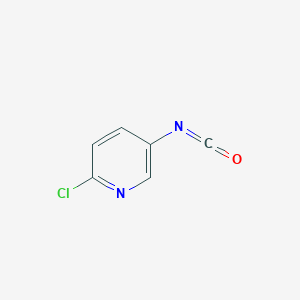
2-Chloro-5-isocyanatopyridine
Vue d'ensemble
Description
2-Chloro-5-isocyanatopyridine is a chemical compound used in various organic synthesis processes. This compound is part of the larger family of isocyanates, which are known for their reactivity and utility in producing a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-5-isocyanatopyridine involves reactions of pyridine derivatives with different isocyanates. For example, 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to yield specific pyrido[1,2-c][1,3,5]triazin derivatives (Sączewski, Gdaniec, & Ośmiałowski, 1987).
Molecular Structure Analysis
The molecular structure of these compounds, including 2-Chloro-5-isocyanatopyridine analogs, is often determined using X-ray diffraction techniques, providing insights into their crystal and molecular architecture. This aids in understanding the compound's reactivity and potential applications (Sawada et al., 1988).
Applications De Recherche Scientifique
Synthesis of 2-Isocyanatopyrimidines : The reaction of certain aminopyrimidines with oxalyl chloride leads to the production of 2-isocyanatopyrimidines, a process in which 2-Chloro-5-isocyanatopyridine is likely involved as an intermediate or a reagent (Boldyrev et al., 1977).
Synthesis of 2-Azaallenium Salts : α-Chloro isocyanates, a category that includes 2-Chloro-5-isocyanatopyridine, react with antimony pentachloride and ketones or aldehydes at low temperatures to yield 2-azaallenium salts. These reactions proceed via intermediate compounds and are sensitive to the substituents of both organic components (Al-Talib & Jochims, 1984).
Intermediates in Pharmaceuticals and Agrochemicals : 2-Chloro-5-trifluoromethyl pyridine, a compound similar to 2-Chloro-5-isocyanatopyridine, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides. This suggests a potential role for 2-Chloro-5-isocyanatopyridine in similar applications (Li Zheng-xiong, 2004).
Solubility Measurement in Various Solvents : The solubility of 2-Chloro-5-chloromethylpyridine, another compound similar to 2-Chloro-5-isocyanatopyridine, has been measured in various solvents. This type of study is essential for industrial design and theoretical research, indicating potential applications in material sciences and chemical engineering (Shi, Li, & Zhou, 2010).
Synthesis of Cyanines : 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates (possibly including 2-Chloro-5-isocyanatopyridine) to synthesize various cyanines, indicating its use in dye and pigment production (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Antitumor Activity : Some pyridinesulfonamide derivatives, which may include or relate to 2-Chloro-5-isocyanatopyridine, have been synthesized and researched for their stereostructures and antitumor activities. These compounds have shown potential in inhibiting PI3Kα kinase activity, suggesting applications in cancer research and treatment (Zhou et al., 2015).
Microwave Spectrum Analysis : The microwave spectrum of 2-chloropyridine, a compound structurally similar to 2-Chloro-5-isocyanatopyridine, has been studied, indicating potential applications in spectroscopy and molecular structure analysis (Walden & Cook, 1974).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHENXACISRCOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406906 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isocyanatopyridine | |
CAS RN |
125117-96-6 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-ISOCYANATOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




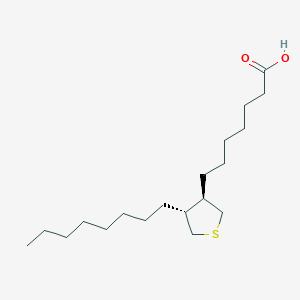

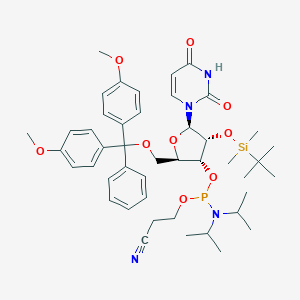

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
